Methacryloxymethyltrimethylgermane vs. Silicon Analog: Up to 25% Superior O2 RIE Resistance in Equimolar Copolymers
A direct head-to-head comparative study evaluated copolymers of trimethylgermylmethyl methacrylate (GE) with chloromethylstyrene (CMS) against the homologous organosilicon copolymers of trimethylsilylmethyl methacrylate (SI) with CMS. The two systems differ solely at the metal atom center (Ge vs. Si). For copolymers of equimolar metal-monomer content, the O2 reactive ion etch resistance of the organogermanium copolymer P(GE–CMS) was quantitatively determined to be up to 25% greater than that of the organosilicon analog P(SI–CMS) [1].
| Evidence Dimension | O2 Reactive Ion Etching (RIE) Resistance |
|---|---|
| Target Compound Data | Etch resistance of P(GE–CMS) copolymer with equimolar metal-monomer content |
| Comparator Or Baseline | P(SI–CMS) copolymer with equimolar metal-monomer content (silicon analog) |
| Quantified Difference | Up to 25% greater etch resistance for the germanium copolymer |
| Conditions | O2 RIE; specific plasma conditions referenced in J. Vac. Sci. Technol. B 1989, 7(6), 1723 |
Why This Matters
In bilevel lithography where the resist layer must survive O2 plasma pattern transfer to the underlying organic planarizing layer, a 25% improvement in etch resistance directly translates to thinner resist layer requirements and wider process latitude.
- [1] Mixon, D. A.; Novembre, A. E. Synthesis and Characterization of an Organogermanium Resist: Poly(trimethylgermylmethyl methacrylate–co–chloromethylstyrene). J. Vac. Sci. Technol. B 1989, 7 (6), 1723–1728. DOI: 10.1116/1.584446. View Source
